molecular formula C17H23NO5S B12213715 methyl 3-[N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)acetylamino]propanoate

methyl 3-[N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)acetylamino]propanoate

Cat. No.: B12213715
M. Wt: 353.4 g/mol
InChI Key: FSVGOQZDZFLVOT-UHFFFAOYSA-N
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Description

Methyl 3-[N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)acetylamino]propanoate is a complex organic compound characterized by its unique molecular structure It contains a five-membered thiolane ring with a sulfone group, an ester group, and a tertiary amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)acetylamino]propanoate typically involves multiple steps:

    Formation of the Thiolane Ring: The thiolane ring with a sulfone group can be synthesized through the oxidation of a thiolane precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Acylation Reaction: The acylation of the thiolane ring is achieved by reacting it with 4-methylphenylacetyl chloride in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the acylated thiolane with methyl 3-aminopropanoate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be essential to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfone group in the thiolane ring can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide groups, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)acetylamino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-[N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)acetylamino]propanoate involves its interaction with specific molecular targets. The sulfone group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The ester and amide groups can undergo hydrolysis, releasing active intermediates that interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1,1-dioxothiolan-3-yl)acetate: Similar structure but lacks the 4-methylphenylacetylamino group.

    N-(1,1-dioxothiolan-3-yl)-N-methyl-4-(1,2,4-triazol-1-ylmethyl)benzamide: Contains a triazole ring instead of the ester and amide groups.

Uniqueness

Methyl 3-[N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)acetylamino]propanoate is unique due to its combination of a thiolane ring with a sulfone group, an ester group, and a tertiary amide group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H23NO5S

Molecular Weight

353.4 g/mol

IUPAC Name

methyl 3-[(1,1-dioxothiolan-3-yl)-[2-(4-methylphenyl)acetyl]amino]propanoate

InChI

InChI=1S/C17H23NO5S/c1-13-3-5-14(6-4-13)11-16(19)18(9-7-17(20)23-2)15-8-10-24(21,22)12-15/h3-6,15H,7-12H2,1-2H3

InChI Key

FSVGOQZDZFLVOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N(CCC(=O)OC)C2CCS(=O)(=O)C2

Origin of Product

United States

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